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Application Notes and Protocols for Researchers,
Scientists, and Drug Development Professionals
This document provides a detailed protocol for creating a TILLING (Targeting Induced Local

Lesions IN Genomes) population using the chemical mutagen Ethyl MethaneSulphonate

(EMS). TILLING is a powerful reverse genetics tool that combines traditional chemical

mutagenesis with high-throughput mutation discovery to identify a series of induced point

mutations in a gene of interest. EMS is a widely used alkylating agent that typically induces

G/C to A/T transitions, creating a diverse library of mutations.[1][2]

These protocols are intended for researchers, scientists, and professionals in drug

development who are looking to utilize TILLING for functional genomics, gene discovery, and

the generation of novel alleles for crop improvement or disease modeling.

Principle of EMS Mutagenesis for TILLING
The core principle of creating a TILLING population is to induce a high density of random point

mutations throughout the genome of an organism.[3] This is achieved by exposing seeds or

organisms to EMS. The treated individuals (M1 generation) will be chimeras, meaning different

cells will carry different mutations. To create stable mutant lines, the M1 individuals are typically

self-fertilized to produce the M2 generation.[1][4] In the M2 generation, mutations are

segregated, and individual plants or animals can be screened for mutations in specific genes.
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DNA is extracted from the M2 population, often pooled to increase screening throughput, and

then analyzed for the presence of induced mutations.[1][5]

Safety Precautions for Handling EMS
WARNING: Ethyl MethaneSulphonate (EMS) is a potent mutagen and a suspected carcinogen.

[6][7] It is volatile and must be handled with extreme caution in a designated chemical fume

hood.[7][8]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including double nitrile

gloves, safety goggles, and a lab coat.[6][8] Change gloves frequently, especially after

suspected contact with EMS.[9]

Work Area: All manipulations involving EMS must be performed in a certified chemical fume

hood.[6][7] Cover the work surface with absorbent paper to contain any spills.[9]

Waste Disposal: All EMS-contaminated materials, including pipette tips, tubes, and

absorbent paper, must be disposed of as hazardous waste according to institutional

guidelines.[6][7]

Inactivation: Liquid EMS waste should be inactivated before disposal. A common method is

to mix the EMS-containing solution with an equal volume of an inactivation solution, such as

0.1M NaOH with 20% (w/v) sodium thiosulfate or 5M NaOH, and letting it sit for at least 24

hours in the fume hood.[7][8][9]

Experimental Protocols
The following are generalized protocols for creating a TILLING population in plants (using

seeds) and a model organism, Caenorhabditis elegans. The optimal EMS concentration and

treatment duration should be determined empirically for each organism and even for different

genotypes by creating a "kill curve" to establish the LD50 (the dose that is lethal to 50% of the

individuals).[10] A survival rate of 30-80% is often considered a good starting point for

generating a TILLING population.[10]

Protocol for Plant Seed Mutagenesis (e.g., Arabidopsis
thaliana, Cereals)
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This protocol is adapted from procedures used for Arabidopsis and small grain crops.[8][11][12]

Materials:

High-quality seeds of the desired genotype

Ethyl MethaneSulphonate (EMS)

0.1% Tween-20 (for Arabidopsis) or distilled water

Inactivation solution (e.g., 0.1M NaOH, 20% Sodium Thiosulfate)[7]

Sterile water

50 mL conical tubes or glass flasks

Shaker or rotator

Fume hood

Appropriate PPE

Procedure:

Seed Preparation:

Weigh a desired amount of seeds (e.g., for Arabidopsis, 10,000 seeds is approximately

200 mg).[8]

For some species like Arabidopsis, wash the seeds with a 0.1% Tween-20 solution for

about 15 minutes to break surface tension.[8] For other crops, seeds can be soaked in

distilled water for several hours (e.g., 8 hours for small grains) to initiate imbibition.[12]

Decant the wash solution.

EMS Treatment (in a fume hood):

Prepare the desired concentration of EMS solution in an appropriate buffer (e.g., 100 mM

phosphate buffer, pH 7.5 for Arabidopsis) or distilled water.[11][12]
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Add the EMS solution to the seeds. Ensure the seeds are fully submerged.

Seal the container (e.g., with parafilm) and place it on a rotator or shaker at a gentle speed

for a specified duration (e.g., overnight or for 16 hours at room temperature).[8][12]

Washing and Inactivation:

After the treatment period, carefully decant the EMS solution into a designated waste

container for inactivation.

Wash the seeds thoroughly with sterile water multiple times (e.g., 8-10 rinses) to remove

residual EMS.[8] The initial rinse water should also be treated as hazardous waste and

inactivated.

A final wash can be done with the inactivation solution (e.g., 100mM sodium thiosulfate)

for about 15 minutes to neutralize any remaining EMS.[13]

Perform several final rinses with sterile water.

Planting M1 Seeds:

The treated seeds (M1 generation) can be sown directly into soil or on sterile plates.

It is advisable to sow some untreated seeds as a control to determine the kill rate of the

EMS treatment.[8]

M1 and M2 Generation:

Grow the M1 plants to maturity. These plants are chimeras.

Allow the M1 plants to self-fertilize to produce M2 seeds.[1]

Harvest the M2 seeds from each individual M1 plant separately to maintain independent

lines.[10]

Protocol for C. elegans Mutagenesis
This protocol is based on standard procedures for C. elegans EMS mutagenesis.[6][7]
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Materials:

Synchronized population of late L4 stage C. elegans

M9 buffer

Ethyl MethaneSulphonate (EMS)

15 mL conical tubes

Clinical centrifuge

Rocking platform

NGM plates seeded with E. coli

Inactivation solution (0.1M NaOH, 20% w/v Sodium Thiosulfate)[7]

Fume hood

Appropriate PPE

Procedure:

Worm Preparation:

Grow a healthy population of C. elegans on NGM plates until the majority of the animals

are in the late L4 larval stage.[6]

Wash the worms off the plates using M9 buffer and collect them in a 15 mL conical tube.[6]

Washing:

Pellet the worms by centrifuging at a low speed (e.g., 1000 rpm for 30 seconds).[14]

Carefully aspirate the supernatant.

Wash the worm pellet by resuspending in fresh M9 buffer, centrifuging, and aspirating the

supernatant. Repeat this wash step at least once.[7]
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EMS Treatment (in a fume hood):

Resuspend the washed worm pellet in a specific volume of M9 buffer (e.g., 2 mL).[6]

In a separate tube, prepare the EMS solution by adding the required volume of EMS to M9

buffer to achieve the desired final concentration when mixed with the worm suspension (a

common final concentration is 0.05M).[6][7] Gently mix until the EMS is dissolved.

Add the worm suspension to the EMS solution.

Seal the tube with parafilm and place it on a rocker at 20°C for 4 hours.[6][7]

Post-Treatment Recovery:

After incubation, pellet the worms by centrifugation and discard the EMS supernatant into

a waste container for inactivation.

Wash the worms at least twice with M9 buffer to remove residual EMS.[7]

Using a glass Pasteur pipette, transfer the mutagenized worms to the edge of the bacterial

lawn on fresh NGM plates.[7]

Generation of M1 and M2 Progeny:

Allow the treated P0 worms to recover and lay eggs (F1 generation, equivalent to M1 in

plants).

Individual F1 progeny can be picked to new plates to establish independent lines.

Allow the F1 animals to self-fertilize to produce the F2 generation (equivalent to M2 in

plants), which will segregate the mutations.

Data Presentation: EMS Treatment Parameters
The following table summarizes typical EMS treatment conditions for different organisms as

reported in various studies. It is crucial to optimize these parameters for your specific

experimental setup.
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Organism
Genotype
/Ecotype

EMS
Concentr
ation

Treatmen
t Duration

Solvent/B
uffer

Approxim
ate
Survival
Rate

Referenc
e

Arabidopsi

s thaliana

Columbia

(Col-0)

0.1% -

0.3%
Overnight Water

Not

specified
[8]

Arabidopsi

s thaliana

Landsberg

erecta
50-100 mM 3-5 hours

0.1M

Sodium

Phosphate,

pH 5, 5%

DMSO

Not

specified
[13]

Arabidopsi

s thaliana

Columbia

(autotetrapl

oid)

50 mM
Not

specified

Not

specified

Higher

than

diploid

[15]

Small

Grain

Crops

-

0.4% -

1.2%

(example

range)

16 hours
Distilled

Water

Optimized

via kill

curve

[12]

Common

Bean
BAT 93 35-50 mM

Not

specified

Not

specified

>10% for

higher

conc.

[16]

Maize W22, B73

Not

specified

(pollen

mutagenes

is)

Longer

duration for

higher

mutation

density

Not

specified

~50%

fertility
[17]

C. elegans N2
0.05 M (50

mM)
4 hours M9 Buffer

Not

specified
[6][7]

DNA Extraction and Pooling
Once the M2 population is established, the next step is to prepare genomic DNA for mutation

screening.
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Tissue Collection: For plants, a small amount of leaf tissue is collected from each M2

individual. For organisms like C. elegans, populations of F2 progeny from single F1s can be

collected.

DNA Extraction: DNA is extracted from each individual M2 plant.[1] There are various

protocols available, from commercial kits to low-cost, silica-based methods.[18] The choice

of method depends on the required DNA quality and yield, and the available resources.

DNA Quantification and Normalization: The concentration of the extracted DNA should be

measured and normalized to ensure equal representation of each individual in the pools.

Pooling: To increase the throughput of mutation screening, DNA samples from multiple M2

individuals are combined into pools.[5] An 8-fold pooling strategy is common.[1] This means

DNA from eight different M2 individuals is mixed together. This reduces the number of PCR

reactions required for screening.[5]

Visualization of Experimental Workflow
The following diagrams illustrate the key stages in creating a TILLING population and the

subsequent screening process.
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Caption: Workflow for creating an EMS-mutagenized TILLING population.
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Caption: General workflow for TILLING mutation screening.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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